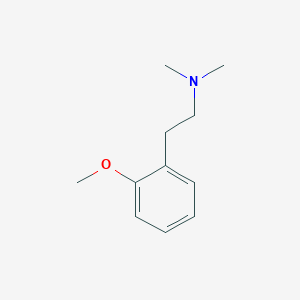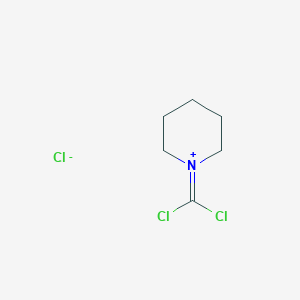
Piperidinium, 1-(dichloromethylene)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium, 1-(dichloromethylene)-, chloride: is a chemical compound with the molecular formula C6H10Cl3N . It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in the synthesis of pharmaceuticals and other organic compounds . This compound is characterized by the presence of a dichloromethylene group attached to the piperidinium ring, making it a unique and valuable compound in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidinium, 1-(dichloromethylene)-, chloride typically involves the reaction of piperidine with dichloromethylene chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Piperidinium, 1-(dichloromethylene)-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different piperidine derivatives.
Substitution: The dichloromethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinium oxides, while reduction can produce various piperidine derivatives .
Applications De Recherche Scientifique
Chemistry: Piperidinium, 1-(dichloromethylene)-, chloride is used as a building block in the synthesis of complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds .
Medicine: Piperidine derivatives are known for their pharmacological activities, including analgesic and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and resins .
Mécanisme D'action
The mechanism of action of Piperidinium, 1-(dichloromethylene)-, chloride involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Piperidine: A six-membered heterocyclic amine with a similar structure but without the dichloromethylene group.
Pyrrolidine: A five-membered heterocyclic amine with similar chemical properties.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness: Piperidinium, 1-(dichloromethylene)-, chloride is unique due to the presence of the dichloromethylene group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other piperidine derivatives may not be suitable .
Propriétés
Numéro CAS |
59533-03-8 |
|---|---|
Formule moléculaire |
C6H10Cl3N |
Poids moléculaire |
202.5 g/mol |
Nom IUPAC |
1-(dichloromethylidene)piperidin-1-ium;chloride |
InChI |
InChI=1S/C6H10Cl2N.ClH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2;1H/q+1;/p-1 |
Clé InChI |
YBDDASWGWHXTGV-UHFFFAOYSA-M |
SMILES canonique |
C1CC[N+](=C(Cl)Cl)CC1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


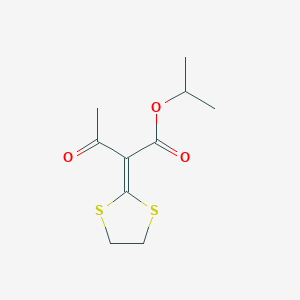

phenylphosphanium](/img/structure/B14597825.png)
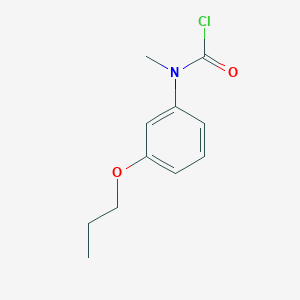
![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid](/img/structure/B14597830.png)
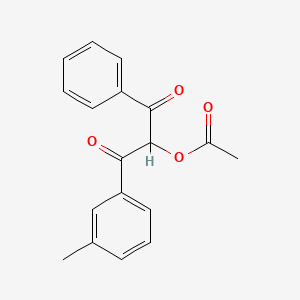
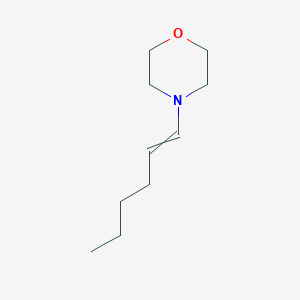
![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)
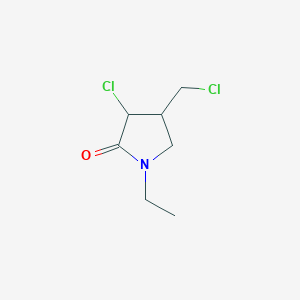
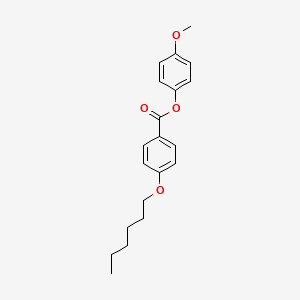
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)
